7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structure of this compound, which includes a bromine atom and a methoxyphenyl group, contributes to its distinctive chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The initial step involves the synthesis of the chromene core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde in the presence of an acid catalyst.
Bromination: The chromene core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Introduction of the Pyrimidine Ring: The brominated chromene is then reacted with a suitable pyrimidine precursor under basic conditions to form the chromeno-pyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfide.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Thionation: Lawesson’s reagent or phosphorus pentasulfide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Fused ring systems with enhanced biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antiviral, anticancer, and antimicrobial activities. It has been studied for its potential to inhibit key enzymes and pathways involved in disease progression.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases.
Industry: Used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets key enzymes and proteins involved in cellular processes, such as kinases, proteases, and transcription factors.
Pathways Involved: It modulates various signaling pathways, including the NF-kB inflammatory pathway, apoptosis pathways, and cell cycle regulation pathways. By inhibiting these pathways, the compound can induce cell death in cancer cells, reduce inflammation, and inhibit viral replication.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-Pyrimidine Hybrids: Known for their neuroprotective and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have been studied for their therapeutic potential in various diseases.
Uniqueness
7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of a bromine atom and a methoxyphenyl group, which enhances its chemical reactivity and biological activity. Its ability to modulate multiple pathways and target various enzymes makes it a promising candidate for drug development and other scientific applications.
Properties
IUPAC Name |
7-bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-22-13-5-2-10(3-6-13)16-20-17-14(18(24)21-16)9-11-8-12(19)4-7-15(11)23-17/h2-8H,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTQRFUCPDHEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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